molecular formula C18H13NO3S2 B280960 N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

Cat. No.: B280960
M. Wt: 355.4 g/mol
InChI Key: KNIMHOOABMTYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide, also known as MNAT, is a synthetic compound that belongs to the family of naphthoquinone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties.

Mechanism of Action

The exact mechanism of action of N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition can lead to the suppression of cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. This compound has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, this compound also has some limitations. It is relatively unstable and can be difficult to handle. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide. One area of research could focus on the development of more stable and soluble derivatives of this compound for use in laboratory experiments. Another area of research could focus on the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide involves a multi-step process that starts with the reaction of 4-methylbenzaldehyde with malononitrile to form 4-methyl-2,4-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with 2-naphthol to form the naphthopyrazolone derivative, which is subsequently treated with sulfuric acid and sodium nitrite to form this compound.

Scientific Research Applications

N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This compound has also been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the progression of cancer and other diseases.

Properties

Molecular Formula

C18H13NO3S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(4-methylphenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide

InChI

InChI=1S/C18H13NO3S2/c1-11-5-7-12(8-6-11)19-24(21,22)16-10-9-15-17-13(16)3-2-4-14(17)18(20)23-15/h2-10,19H,1H3

InChI Key

KNIMHOOABMTYTM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O

Origin of Product

United States

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